molecular formula C14H11NO2S B12676725 Benzeneethanimidothioic acid, N-hydroxy-alpha-oxo-, phenyl ester CAS No. 110097-27-3

Benzeneethanimidothioic acid, N-hydroxy-alpha-oxo-, phenyl ester

Cat. No.: B12676725
CAS No.: 110097-27-3
M. Wt: 257.31 g/mol
InChI Key: SUHJSRFHPOOMDG-PFONDFGASA-N
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Description

Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- is a complex organic compound with the molecular formula C14H11NO2S. This compound is known for its unique chemical structure, which includes a benzene ring, an ethanimidothioic acid group, and a phenyl ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- typically involves multiple steps. One common method includes the reaction of benzeneethanimidothioic acid with N-hydroxy-a-oxo-phenyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored closely to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneethanimidothioic acid
  • N-hydroxy-a-oxo-phenyl ester
  • Ethanimidothioic acid derivatives

Uniqueness

What sets Benzeneethanimidothioicacid, N-hydroxy-a-oxo-, phenyl ester, (Z)- apart from similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

110097-27-3

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

phenyl (1Z)-N-hydroxy-2-oxo-2-phenylethanimidothioate

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)14(15-17)18-12-9-5-2-6-10-12/h1-10,17H/b15-14-

InChI Key

SUHJSRFHPOOMDG-PFONDFGASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/O)/SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NO)SC2=CC=CC=C2

Origin of Product

United States

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